

# Application Notes and Protocols: Electrophysiology Assays to Measure NMD670 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**NMD670** is a first-in-class, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2][3][4][5] By selectively targeting ClC-1, **NMD670** aims to enhance neuromuscular transmission and improve muscle function in patients with neuromuscular disorders characterized by muscle weakness and fatigue, such as myasthenia gravis (MG), Charcot-Marie-Tooth (CMT) disease, and spinal muscular atrophy (SMA).[1][2][3] [4][5] These application notes provide detailed protocols for key electrophysiology assays to assess the efficacy of **NMD670** in preclinical and clinical settings.

### Mechanism of Action of NMD670

The CIC-1 channel is highly expressed in the sarcolemma of skeletal muscle fibers and is a major contributor to the resting membrane conductance.[6] It plays a crucial role in stabilizing the membrane potential and regulating muscle excitability. In neuromuscular disorders like myasthenia gravis, the transmission of electrical signals from motor neurons to muscle fibers is compromised.

**NMD670** acts by partially inhibiting the CIC-1 channel. This inhibition reduces the chloride conductance of the muscle membrane, leading to a state of increased muscle fiber excitability.



# Methodological & Application

Check Availability & Pricing

[7] As a result, the muscle becomes more responsive to neuronal input, enhancing the safety factor of neuromuscular transmission and leading to improved muscle contraction and function. [1][2][3][4][5] Preclinical studies in rat models of myasthenia gravis have shown that CIC-1 inhibition with **NMD670** enhances neuromuscular transmission, restores muscle function, and improves mobility.[8]





Click to download full resolution via product page

**Figure 1: NMD670** Mechanism of Action at the Neuromuscular Junction.



# **Electrophysiology Assays for Efficacy Assessment**

Several electrophysiology assays are critical for quantifying the effects of **NMD670** on neuromuscular transmission and muscle function. These include Repetitive Nerve Stimulation (RNS), Compound Muscle Action Potential (CMAP) analysis, and Single-Fiber Electromyography (SFEMG).

# **Repetitive Nerve Stimulation (RNS)**

RNS is a standard diagnostic test for myasthenia gravis and is used to assess the safety of neuromuscular transmission.[9][10][11][12] The test involves repeated electrical stimulation of a motor nerve while recording the electrical response of the muscle it innervates. In myasthenia gravis, a characteristic "decrement" in the amplitude of the CMAP is observed with successive stimuli, reflecting the fatiguability of the neuromuscular junction.[10][13]

Objective: To measure the change in CMAP amplitude decrement following **NMD670** administration, indicating improved neuromuscular transmission.



Click to download full resolution via product page

Figure 2: Experimental Workflow for Repetitive Nerve Stimulation (RNS).

### Materials:

- EMG machine with a nerve stimulator
- Surface recording electrodes (active and reference)
- Ground electrode



- · Conductive gel
- Skin thermometer

### Procedure:

- Patient Preparation: The patient should be in a relaxed and comfortable position. The limb to be tested should be kept warm, with a skin temperature of at least 35°C, as lower temperatures can improve neuromuscular transmission and mask a decrement.
- Electrode Placement:
  - Place the active surface electrode over the belly of the muscle of interest (e.g., abductor digiti minimi).
  - Place the reference electrode over the tendon of the same muscle.
  - Place a ground electrode on the limb between the stimulating and recording electrodes.
- Stimulation:
  - Stimulate the corresponding motor nerve (e.g., ulnar nerve at the wrist) with a supramaximal intensity. This is determined by gradually increasing the stimulus intensity until the CMAP amplitude no longer increases.
  - Deliver a train of 10 stimuli at a low frequency (typically 3-5 Hz).
- Recording: Record the CMAP response to each stimulus.
- Post-Exercise Testing (optional but recommended):
  - After the baseline recording, have the patient perform a maximal voluntary contraction of the tested muscle for 10-30 seconds.
  - Immediately after exercise, deliver another train of stimuli to assess for post-exercise facilitation (a transient repair of the decrement).



- Repeat the stimulation at 1, 2, 3, and 5 minutes post-exercise to assess for post-exercise exhaustion (a worsening of the decrement).
- Data Analysis:
  - Measure the amplitude of the first, fourth, and fifth CMAPs in the train.
  - Calculate the percentage decrement using the formula: ((Amplitude of 1st CMAP -Amplitude of 4th/5th CMAP) / Amplitude of 1st CMAP) \* 100.
  - A decrement of >10% is generally considered abnormal.[10]

Table 1: Representative RNS Data in Myasthenia Gravis Patients Before and After Treatment

| Patient ID | Muscle Tested             | Baseline<br>CMAP<br>Decrement (%) | Post-<br>Treatment<br>CMAP<br>Decrement (%) | Percentage<br>Improvement |
|------------|---------------------------|-----------------------------------|---------------------------------------------|---------------------------|
| MG-001     | Abductor Digiti<br>Minimi | 25                                | 12                                          | 52%                       |
| MG-002     | Trapezius                 | 38                                | 18                                          | 53%                       |
| MG-003     | Orbicularis Oculi         | 15                                | 7                                           | 53%                       |
| MG-004     | Deltoid                   | 45                                | 25                                          | 44%                       |

Note: This table presents hypothetical data based on typical findings in myasthenia gravis clinical studies to illustrate the expected effect of an effective treatment like **NMD670**.[9][14]

# Single-Fiber Electromyography (SFEMG)

SFEMG is the most sensitive clinical test for detecting impaired neuromuscular transmission. [15][16] It measures the "jitter," which is the variability in the time it takes for a nerve impulse to elicit an action potential in individual muscle fibers of the same motor unit.[17][18] Increased jitter and "blocking" (failure of a muscle fiber to fire) are hallmarks of neuromuscular junction dysfunction.



Objective: To measure the change in jitter and blocking following **NMD670** administration, providing a highly sensitive measure of improved neuromuscular transmission stability.



Click to download full resolution via product page

Figure 3: Experimental Workflow for Single-Fiber Electromyography (SFEMG).

### Materials:

- EMG machine with SFEMG capabilities
- Specialized single-fiber needle electrode
- Surface ground electrode

### Procedure:

- Patient Preparation: The patient is asked to make a slight, steady voluntary contraction of the muscle being studied (e.g., extensor digitorum communis or frontalis).
- Electrode Insertion: A specialized SFEMG needle electrode is inserted into the muscle.
- Signal Acquisition: The electrode is carefully manipulated to record action potentials from two adjacent muscle fibers belonging to the same motor unit.
- Recording: A series of at least 50-100 consecutive discharges from the pair of muscle fibers is recorded.
- Data Analysis:



- The time interval between the action potentials of the two fibers (inter-potential interval,
   IPI) is measured for each discharge.
- Jitter is calculated as the mean consecutive difference (MCD) of the IPIs.
- Blocking is noted when one of the action potentials intermittently fails to appear.
- Repeat: The procedure is repeated to analyze at least 20 different pairs of muscle fiber action potentials.
- Interpretation: The mean MCD and the percentage of pairs with blocking are compared to normal values for the specific muscle and age group.

Table 2: Representative SFEMG Data in Myasthenia Gravis Patients Before and After Treatment

| Patient ID | Muscle<br>Tested      | Baseline<br>Mean Jitter<br>(µs) | Post-<br>Treatment<br>Mean Jitter<br>(µs) | Baseline<br>Blocking<br>(%) | Post-<br>Treatment<br>Blocking<br>(%) |
|------------|-----------------------|---------------------------------|-------------------------------------------|-----------------------------|---------------------------------------|
| MG-001     | Extensor<br>Digitorum | 65                              | 35                                        | 15                          | 2                                     |
| MG-002     | Frontalis             | 80                              | 45                                        | 20                          | 5                                     |
| MG-003     | Extensor<br>Digitorum | 55                              | 30                                        | 10                          | 0                                     |
| MG-004     | Frontalis             | 95                              | 50                                        | 30                          | 8                                     |

Note: This table presents hypothetical data based on typical findings in myasthenia gravis clinical studies to illustrate the expected effect of an effective treatment like **NMD670**.[15][18] [19][20]

# Conclusion

The electrophysiology assays detailed in these application notes provide robust and quantitative methods for assessing the efficacy of **NMD670**. By demonstrating improvements in



CMAP decrement, jitter, and blocking, these techniques can provide direct evidence of **NMD670**'s ability to enhance neuromuscular transmission and restore muscle function in individuals with neuromuscular disorders. These assays are essential tools for both preclinical and clinical development of this novel therapeutic agent.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with CIC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma presents preclinical data highlighting increased [globenewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. NMD Pharma to present compelling preclinical data [globenewswire.com]
- 5. NMD Pharma Publishes Comprehensive Data Package for NMD670 in Science Translational Medicine NMD Pharma [nmdpharma.com]
- 6. CIC-1 chloride channels: state-of-the-art research and future challenges PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of a First-in-Class ClC-1 Inhibitor to Enhance Muscle Excitability: Phase I Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CIC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The diagnostic and prognostic utility of repetitive nerve stimulation in patients with myasthenia gravis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repetitive Nerve Stimulation StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Repetitive nerve stimulation Wikipedia [en.wikipedia.org]
- 12. aanem.org [aanem.org]







- 13. Assessment of Neuromuscular Transmission: Overview, Myasthenia Gravis: Clinical Evaluation, Repetitive Nerve Stimulation [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. Single-fiber EMG: A review PMC [pmc.ncbi.nlm.nih.gov]
- 16. AAEE minimonograph #25: Single-fiber electromyography in myasthenia gravis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thekingsleyclinic.com [thekingsleyclinic.com]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. neurology.org [neurology.org]
- 20. Does change in neuromuscular jitter predict or correlate with clinical change in MG?:
   Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Electrophysiology Assays to Measure NMD670 Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380587#electrophysiology-assays-to-measure-nmd670-efficacy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com